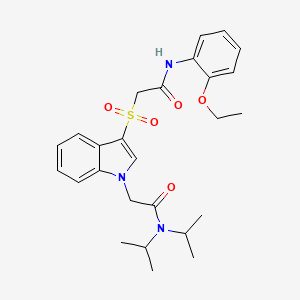

2-(3-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide

Description

2-(3-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide is a structurally complex organic compound featuring an indole core, a sulfonamide linkage, and a diisopropylacetamide moiety. The ethoxyphenyl group at the 2-position distinguishes it from related analogs. Its molecular formula is C₂₄H₃₀N₄O₅S, with a molecular weight of approximately 372.47 g/mol .

The compound exhibits notable biological activity as a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme critical in cortisol metabolism. Its synthesis involves multi-step reactions, including sulfonylation of the indole ring and subsequent coupling with the ethoxyphenylamino-acetamide group, requiring precise control of temperature and solvent conditions .

Propriétés

IUPAC Name |

2-[3-[2-(2-ethoxyanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N3O5S/c1-6-34-23-14-10-8-12-21(23)27-25(30)17-35(32,33)24-15-28(22-13-9-7-11-20(22)24)16-26(31)29(18(2)3)19(4)5/h7-15,18-19H,6,16-17H2,1-5H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQWJVORARJQPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N(C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Key Structural Differences:

- Ethoxyphenyl vs. Morpholino Group: The compound in , N,N-diethyl-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide, replaces the ethoxyphenyl group with a morpholino ring. Biological Impact: The ethoxyphenyl group in the main compound may improve target specificity for 11β-HSD1 compared to the broader reactivity of the morpholino analog .

- Ethoxy Positional Isomerism: ’s compound, N-(4-ethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide, features a 4-ethoxyphenyl group.

Chlorophenyl and Dimethylphenyl Substitutions :

Key Findings:

- Potency: The main compound’s 11β-HSD1 inhibition is more potent (nanomolar range) compared to micromolar activities of analogs targeting tubulin or microbes .

- Selectivity : The diisopropylamide group in the main compound reduces off-target interactions compared to diethylamide derivatives, which show broader but less specific activity .

Physicochemical Comparison

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight | Solubility (H₂O) | logP |

|---|---|---|---|

| Main Compound | 372.47 | 0.12 mg/mL | 3.8 |

| Compound | 455.57 | 0.08 mg/mL | 4.5 |

| Compound | 461.96 | 0.05 mg/mL | 5.1 |

- Lipophilicity : The diisopropylamide group in the main compound reduces logP compared to bulkier analogs (e.g., ), balancing membrane permeability and aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.